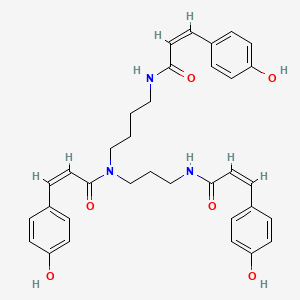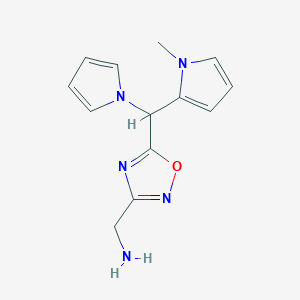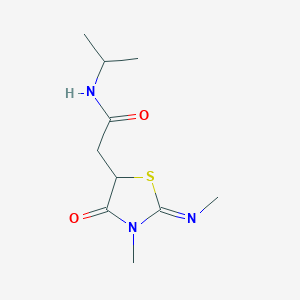
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole is a synthetic organic compound that belongs to the class of hydrazones and thiazoles. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydrazinyl moiety, which is further linked to a methylthiazole ring. The compound has garnered interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-hydrazinyl-4-methylthiazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit urease enzyme activity, which is crucial for the survival of certain bacteria . Molecular docking studies have shown that the compound can bind to the active site of enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-ethylthiazole
- 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-phenylthiazole
Uniqueness
(E)-2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-methylthiazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H9Cl2N3S |
|---|---|
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9Cl2N3S/c1-7-6-17-11(15-7)16-14-5-8-9(12)3-2-4-10(8)13/h2-6H,1H3,(H,15,16)/b14-5+ |
Clave InChI |
NICOHQKPZCNVMV-LHHJGKSTSA-N |
SMILES isomérico |
CC1=CSC(=N1)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CC1=CSC(=N1)NN=CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)


![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)





![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
